N-(4-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
Description
N-(4-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a synthetic small molecule featuring a triazolo-quinazoline core fused with a dioxo group and a propyl substituent at position 2. Its design aligns with strategies to optimize pharmacokinetic properties through balanced lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-2-11-25-19(29)16-5-3-4-6-17(16)27-20(25)24-26(21(27)30)13-18(28)23-12-14-7-9-15(22)10-8-14/h3-10H,2,11-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBXXNRXQQJSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a compound with significant potential in pharmacological applications. It belongs to the class of triazoloquinazolines, which have been studied for their diverse biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C21H20ClN5O3
- Molecular Weight : 425.9 g/mol
- CAS Number : 1242903-56-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits notable anticancer and antimicrobial properties.
Anticancer Activity
Several studies have focused on the anticancer potential of triazoloquinazoline derivatives. For instance:
- Study Findings : A set of triazoloquinazoline derivatives demonstrated potent anticancer activity against multiple human cancer cell lines including HepG2 (liver), MCF-7 (breast), PC3 (prostate), and HCT116 (colon). The IC50 values for these compounds ranged between 6.12 to 9.58 μM, indicating effective cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 21 | HepG2 | 6.12 |
| Compound 21 | MCF-7 | 7.41 |
| Compound 21 | PC3 | 4.08 |
| Compound 21 | HCT116 | 6.42 |
The mechanism of action for this compound appears to involve the inhibition of critical pathways in cancer cell proliferation. It is suggested that these compounds may target histone acetyltransferases (PCAF), which are involved in the regulation of gene expression related to cell growth and survival .
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations indicate that this compound may possess antimicrobial activity:
- Comparative Studies : The minimum inhibitory concentration (MIC) of related compounds was evaluated against various bacterial strains and fungi. Results indicated varying degrees of effectiveness when compared to conventional antibiotics like ciprofloxacin and antifungals such as ketoconazole .
Case Studies and Research Findings
A notable case study examined the biological activity of structurally similar compounds which revealed:
- Toxicological Assessments : Compounds with similar chlorinated benzyl groups were tested for mutagenicity using the Salmonella/microsome assay and showed varying levels of biological activity without requiring metabolic activation .
- In Vitro Testing : In vitro assays demonstrated that derivatives exhibited significant antibacterial and antifungal activities against a range of pathogens .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide exhibit significant antimicrobial activity.
- Mechanism of Action : These compounds have been shown to disrupt bacterial cell walls or interfere with vital metabolic pathways in microorganisms.
- Case Study : A study demonstrated that derivatives of triazoloquinazoline displayed Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound is notable due to its ability to inhibit tumor cell proliferation through various mechanisms.
- Mechanism of Action : It is believed to induce apoptosis and cause cell cycle arrest in cancer cells. The compound may also interact with DNA through intercalation, disrupting replication processes.
- Case Study : In xenograft models, treatment with similar triazoloquinazoline derivatives resulted in a significant reduction in tumor size and increased rates of apoptosis among cancer cells .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation.
- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Case Study : Research indicated that treatment with related compounds led to decreased levels of TNF-alpha and IL-6 in serum during inflammatory response models .
Summary of Applications
The applications of this compound can be summarized as follows:
| Application | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential as a new antibiotic. |
| Anticancer | Induces apoptosis; inhibits tumor growth; potential for cancer therapy. |
| Anti-inflammatory | Reduces inflammation; may treat chronic inflammatory diseases. |
Comparison with Similar Compounds
Triazolo-Quinazoline Derivatives
The compound 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide () shares the triazolo-quinazoline core but differs in substituents:
- Position 4 : Benzyl vs. propyl group in the target compound.
- Acetamide side chain : 4-chlorophenyl vs. 4-chlorobenzyl.
Key Implications :
Triazolo-Diazepine Analogues
The PROTAC molecule AP-PROTAC-1 () contains a triazolo-diazepine core instead of triazolo-quinazoline. Structural differences include:
- Core : Diazepine ring introduces a seven-membered heterocycle, increasing molecular flexibility.
- Functional groups : The PROTAC includes a cereblon-binding thalidomide derivative, enabling targeted protein degradation.
Key Implications :
- The triazolo-diazepine core may favor interactions with protein surfaces over enzymatic active sites.
- The target compound’s lack of a PROTAC moiety suggests a conventional inhibitor mechanism rather than protein degradation .
Hypothesized Pharmacokinetic and Pharmacodynamic Profiles
Table 1: Structural and Functional Comparison
Metabolic Stability :
Target Selectivity :
- Triazolo-quinazoline derivatives often target ATP-binding pockets in kinases or proteases. The 4-chlorobenzyl group may enhance hydrophobic interactions in such pockets .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazoloquinazoline core via cyclization of precursors (e.g., hydrazine derivatives reacting with ketones or aldehydes under acidic/basic conditions) .
- Step 2 : Introduction of the 4-chlorobenzyl group via nucleophilic substitution or coupling reactions .
- Step 3 : Acetamide functionalization through condensation with chloroacetyl chloride or similar reagents in ethanol or DMF, followed by purification via recrystallization or chromatography .
Key conditions include refluxing in ethanol (4–6 hours), inert atmospheres, and catalysts like benzyltributylammonium bromide .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and ring systems (e.g., aromatic protons at δ 7.2–8.5 ppm for quinazoline) .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretches (~1700 cm) and amide bonds (~1650 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] for CHClNO) .
- X-ray Crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .
Q. What are the key structural features influencing biological activity?
- Methodological Answer :
- Triazoloquinazoline Core : Essential for intercalation with DNA or enzyme active sites (e.g., topoisomerase inhibition) .
- 4-Chlorobenzyl Group : Enhances lipophilicity and target binding via hydrophobic interactions .
- Acetamide Linker : Facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization |
| Solvent | DMF > Ethanol | Enhances solubility |
| Catalyst | Benzyltributylammonium bromide (0.5 eq.) | Accelerates coupling |
- In-line Monitoring : Employ TLC or HPLC to track reaction progress and minimize byproducts .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill assays to confirm concentration-dependent effects .
- Molecular Docking : Compare binding poses across protein isoforms (e.g., CYP450 vs. kinase targets) to explain selectivity discrepancies .
- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .
Q. What methodological approaches are used to study structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl) and test bioactivity .
- Pharmacophore Modeling : Identify essential interaction points (e.g., hydrogen bond acceptors in the triazole ring) using software like Schrödinger .
- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., propyl group at position 4 enhances solubility but reduces potency) .
Q. How can purity and stability be rigorously assessed during formulation?
- Methodological Answer :
- HPLC-DAD/MS : Detect impurities >0.1% using C18 columns (acetonitrile/water gradient) .
- Forced Degradation Studies : Expose to heat (60°C), light (UV), and pH extremes (2–12) to identify degradation products .
- DSC/TGA : Monitor thermal stability (decomposition >200°C indicates suitability for solid formulations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
